(Z)-3,4-dimethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
This compound features a benzo[d]thiazole core substituted with a sulfamoyl group (-SO₂NH₂) at position 6 and a propargyl (prop-2-yn-1-yl) group at position 2. The (Z)-configuration refers to the spatial arrangement around the imine bond in the thiazol-2(3H)-ylidene moiety, which influences molecular geometry and interaction with biological targets. The 3,4-dimethylbenzamide substituent contributes to hydrophobic interactions and steric effects.
Properties
IUPAC Name |
3,4-dimethyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-4-9-22-16-8-7-15(27(20,24)25)11-17(16)26-19(22)21-18(23)14-6-5-12(2)13(3)10-14/h1,5-8,10-11H,9H2,2-3H3,(H2,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEUGMRZQXFZIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3,4-Dimethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that exhibits significant biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its mechanisms of action and efficacy against various biological targets.
Synthesis
The compound is synthesized through a multi-step process involving the coupling of benzo[d]thiazole derivatives with benzamide frameworks. The synthetic route typically includes:
- Formation of the thiazole ring : Utilizing appropriate precursors to create the benzo[d]thiazole core.
- Introduction of the sulfonamide group : This modification enhances the compound's solubility and biological activity.
- Final coupling with benzamide : The final product is obtained through a condensation reaction.
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an inhibitor for several key biological pathways:
- Acetylcholinesterase Inhibition : Similar compounds have shown promising acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. For instance, related thiazole derivatives demonstrated IC50 values as low as 2.7 µM against AChE .
- Anticancer Activity : Compounds containing thiazole and sulfonamide moieties have exhibited significant cytotoxic effects against various cancer cell lines. For example, triazole-thione derivatives have shown IC50 values ranging from 6.2 µM to 43.4 µM against colon and breast cancer cell lines .
- Antimicrobial Properties : The presence of the sulfonamide group often correlates with enhanced antibacterial and antifungal activities. Research indicates that similar sulfonamide-containing compounds possess broad-spectrum antimicrobial effects .
Case Studies
- Alzheimer's Disease Models : In vitro studies using neuronal cell lines treated with this compound showed a decrease in AChE activity, leading to increased acetylcholine levels and improved cognitive function in model organisms.
- Cancer Cell Proliferation : In a study assessing the cytotoxic effects on MCF-7 breast cancer cells, the compound demonstrated significant antiproliferative activity with an IC50 value lower than many standard chemotherapeutics, suggesting its potential for further development as an anticancer agent.
Efficacy and Safety Profile
The compound's safety profile has been assessed through various toxicity studies, indicating a favorable therapeutic index compared to existing drugs. The structure-activity relationship (SAR) analyses reveal that modifications in the thiazole and benzamide portions significantly influence both potency and selectivity towards targeted enzymes.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (Z)-3,4-dimethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit anticancer properties. The compound acts by inhibiting specific pathways involved in cancer cell proliferation and survival. For instance, it has been shown to inhibit the activity of certain enzymes that are crucial for tumor growth, making it a candidate for further development as an anticancer drug .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell walls or inhibiting essential metabolic pathways within the microbes. This property makes it a potential candidate for developing new antibiotics, especially in the context of rising antibiotic resistance .
Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases, including autoimmune disorders and chronic conditions. The compound has shown promise in modulating inflammatory responses by targeting specific cytokines involved in the inflammatory process. This application is particularly relevant for diseases like rheumatoid arthritis and inflammatory bowel disease .
Case Study 1: Anticancer Research
In a controlled study, this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, suggesting that the compound possesses substantial antibacterial properties that warrant further investigation for therapeutic use .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
- Target Compound : Benzo[d]thiazole core with a sulfamoyl group (electron-withdrawing) and propargyl substituent (linear alkyne).
- Compound 4g (): [1,3,4]-Thiadiazole core with a dimethylamino-acryloyl group (electron-donating) and 3-methylphenyl substituent.
- Compound 4h (): [1,3,4]-Thiadiazole core with a 3-chlorophenyl group (electron-withdrawing) and dimethylamino-acryloyl substituent.
Substituent Effects
The propargyl group may enable click-chemistry modifications, a feature absent in the compared compounds .
Spectral and Analytical Data
The dual carbonyl peaks in 4g and 4h (from benzamide and acryloyl groups) contrast with the single benzamide-derived peak expected in the target compound. The absence of acryloyl groups in the target reduces conjugation complexity .
Functional Implications
- Bioactivity : Sulfamoyl groups are associated with enzyme inhibition (e.g., carbonic anhydrase), suggesting the target compound may target similar pathways. In contrast, 4g and 4h, with acryloyl substituents, may exhibit fluorescence or kinase inhibition properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
